1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxamide
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Overview
Description
Scientific Research Applications
Antimicrobial Activities
1,2,4-Triazole derivatives have been synthesized and evaluated for their antimicrobial activities. Some of these compounds have shown good to moderate activities against various microorganisms. This suggests potential applications of related compounds in the development of new antimicrobial agents. Studies involving the synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives highlight the importance of these compounds in addressing resistant strains of bacteria and fungi (Bektaş et al., 2007), (Fandaklı et al., 2012).
Antitumor and Antimicrobial Activities
Compounds synthesized from enaminones and containing the 1,2,4-triazole moiety have been explored for their antitumor and antimicrobial activities. This indicates a potential research application in cancer therapy and infection control, where novel compounds with these activities are constantly in demand (Riyadh, 2011).
Analgesic and Antiparkinsonian Activities
Research has also been conducted on the synthesis of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from pyridine compounds for their analgesic and antiparkinsonian activities. Such studies suggest the potential of related compounds in the development of new treatments for pain and Parkinson's disease (Amr et al., 2008).
Inhibitors of Soluble Epoxide Hydrolase
1-(1,3,5-Triazin-yl)piperidine-4-carboxamide derivatives have been identified as inhibitors of soluble epoxide hydrolase, with significant implications for cardiovascular diseases, inflammation, and pain management. This highlights a research application in discovering new therapeutic agents for chronic diseases (Thalji et al., 2013).
Mechanism of Action
Target of Action
The compound, 1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxamide, is a derivative of thiazole and triazole . Thiazoles and triazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . .
Mode of Action
Thiazole derivatives are known to interact with various enzymes and receptors in biological systems . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazoles are known to activate or inhibit various biochemical pathways and enzymes . They can also stimulate or block receptors in biological systems .
Pharmacokinetics
The thiazole moiety is known to form hydrogen bonds with different targets, which can improve the pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Action Environment
The properties of thiazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and light .
properties
IUPAC Name |
1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-propan-2-ylphenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2S/c1-4-17-24-22-27(25-17)21(29)19(30-22)18(15-7-5-14(6-8-15)13(2)3)26-11-9-16(10-12-26)20(23)28/h5-8,13,16,18,29H,4,9-12H2,1-3H3,(H2,23,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEJOVUTXTYIOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(C)C)N4CCC(CC4)C(=O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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